molecular formula C17H20N2 B3108368 (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine CAS No. 164906-71-2

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine

Cat. No.: B3108368
CAS No.: 164906-71-2
M. Wt: 252.35 g/mol
InChI Key: CJCQBRZYAQTEOO-BBRMVZONSA-N
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Description

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzhydryl-protected amine with a suitable electrophile can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of biocatalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-chloro-3-hydroxy ester compound
  • (2S,3S)-2- (4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal

Uniqueness

What sets (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine apart from similar compounds is its specific stereochemistry and the presence of the benzhydryl group. This unique combination of features can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S,3S)-1-benzhydryl-2-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCQBRZYAQTEOO-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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